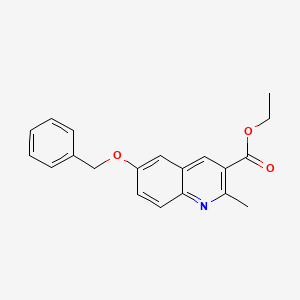

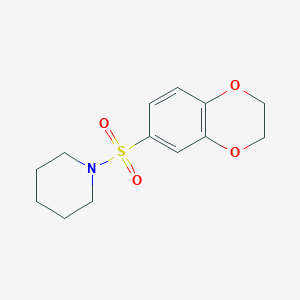

6-(苄氧基)-2-甲基-3-喹啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate and related compounds involves complex organic reactions, including cyclization of precursor molecules and etherification processes. For example, Bojinov and Grabchev synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating the versatility of quinoline derivatives synthesis for applications in liquid crystal displays (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their planar quinoline ring system and various substituents that influence their chemical properties and applications. For instance, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate showcases the introduction of functional groups that can significantly impact the molecule's orientation and reactivity (Li, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for their synthesis and modification. The work by Gao et al. describes the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the chemical versatility of these compounds (Gao et al., 2011).

Physical Properties Analysis

The physical properties of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are critical for their application in various fields, including organic electronics and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of quinoline derivatives in synthesis and industrial applications. For instance, the anticoccidial activities of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates synthesized through reactions including nitrification and catalytic hydrogenation highlight their potential in medicinal chemistry (Wan Yu-liang, 2012).

科学研究应用

抗结核活性

6-(苄氧基)-2-甲基-3-喹啉甲酸乙酯衍生物因其潜在的抗结核活性而受到研究。例如,一项研究合成并评估了喹喔啉-2-羧酸盐 1,4-二氧化物衍生物,注意到羧酸盐基团中的取代基显着影响抗结核活性。具有乙基和苄基 3-甲基喹喔啉-2-羧酸盐 1,4-二氧化物衍生物的化合物表现出良好的抗结核活性,包括巨噬细胞中的活性,并且对耐药菌株 M. tuberculosis H(37)Rv 有效 (Jaso, Zarranz, Aldana, & Monge, 2005)。

光学应用

该化合物也已针对光学应用进行了研究。在一项研究中,合成了一种新型的 3-氨基-2-氰基-6-羟基-7, 12-二氧代-2, 7, 12, 12a-四氢-1H-苯并[g]嘧啶并[1, 2-a]喹啉-5-羧酸乙酯,并用于薄膜中。由于其显着的光学行为,这些薄膜显示出在有机光电二极管中使用的潜力 (Elkanzi, Farag, Roushdy, & Mansour, 2020)。

抗球虫活性

该化学品的另一个研究领域是兽医学,特别是其抗球虫活性。一项研究合成了 6-苄氧基-7-甲基-4-羟基-3-喹啉甲酸乙酯,发现它对鸡饲料中的艾美耳虫有效,表明其作为抗球虫剂的潜力 (Wan Yu-liang, 2012)。

液晶显示染料

已合成与 6-(苄氧基)-2-甲基-3-喹啉甲酸乙酯相关的化合物,用作液晶显示器中的染料。一项研究合成了荧光 3-芳基-1-甲基-8-氧代-8H-蒽并[9,1-gh]喹啉-2-羧酸乙酯,该化合物在向列液晶中显示出良好的取向参数,表明其在液晶显示器中的潜在应用 (Bojinov & Grabchev, 2003)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be further investigated as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

属性

IUPAC Name |

ethyl 2-methyl-6-phenylmethoxyquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-23-20(22)18-12-16-11-17(9-10-19(16)21-14(18)2)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGPBGXLVWIEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)